2-(2-Chloro-5-nitrophenyl)pyridine is a precisely substituted biaryl intermediate essential for multi-step synthesis in pharmaceutical and agrochemical development. Its value is defined by two key functional groups positioned for specific, sequential transformations: an aryl chloride engineered for modern palladium-catalyzed cross-coupling reactions, and a nitro group that serves as a reliable precursor to a primary amine via high-yield reduction. This specific arrangement makes it a designated starting material for complex targets, including approved active pharmaceutical ingredients (APIs) like the Hedgehog pathway inhibitor, Vismodegib. [1]
Substituting this compound with near analogs introduces significant process and end-product risks. Using a positional isomer (e.g., with a 3-nitro or 4-nitro group) will result in a fundamentally incorrect molecular scaffold, failing to produce the target bioactive molecule. [1] Swapping the chloride for a bromide or iodide, while seemingly a simple change, alters the reactivity profile in cross-coupling reactions, demanding costly process re-development including new catalyst systems, solvents, and temperature profiles that may not be compatible with other functional groups. The specific 2-chloro-5-nitro configuration is a deliberate choice for balancing cost, stability, and reactivity in validated, large-scale synthetic routes.
A critical step in the synthesis of APIs like Vismodegib is the reduction of the nitro group to form 2-(2-chloro-5-aminophenyl)pyridine. In a documented process, using 2-(2-Chloro-5-nitrophenyl)pyridine as the starting material with iron powder and hydrochloric acid in an ethanol/water solvent system achieves the target aniline in 93.9% yield with a purity of 98.6%. [1] This high conversion rate and resulting purity are crucial for minimizing downstream purification costs and ensuring the quality of the final API.
| Evidence Dimension | Yield of Nitro Group Reduction |
| Target Compound Data | 93.9% yield; 98.6% purity |
| Comparator Or Baseline | Standard process expectation of >90% for efficient manufacturing. |
| Quantified Difference | Meets or exceeds typical benchmarks for an efficient, scalable chemical manufacturing step. |
| Conditions | Reaction with iron powder and hydrochloric acid in ethanol/water, heated to 80-85 °C for 4 hours. |
This proven high-yield conversion directly translates to lower material costs and reduced waste streams in a manufacturing environment.
The validated four-step manufacturing process for the approved API Vismodegib explicitly designates 2-(2-Chloro-5-nitrophenyl)pyridine as a key starting material. [1] The specific 2-chloro and 5-nitro substitution pattern on the phenyl ring is not optional; it is required to build the final 4-chloro-3-(pyridin-2-yl)aniline core of the drug after reduction and subsequent amidation. Any other isomer would lead to a different compound entirely, lacking the required structure to inhibit the Hedgehog signaling pathway.
| Evidence Dimension | Structural requirement for API synthesis |
| Target Compound Data | The exact 2-chloro-5-nitro substitution pattern is required. |
| Comparator Or Baseline | Any positional isomer (e.g., 2-chloro-4-nitrophenyl, 4-chloro-3-nitrophenyl). |
| Quantified Difference | 100% structural divergence; would result in complete synthesis failure of the target API. |
| Conditions | GMP manufacturing route for Vismodegib. |
Procuring this exact CAS number eliminates the risk of synthesis failure due to incorrect regiochemistry, a critical consideration for regulated API manufacturing.
Aryl chlorides are more cost-effective starting materials than the corresponding bromides or iodides. While historically less reactive in Suzuki-Miyaura couplings, modern catalyst systems with electron-rich phosphine or N-heterocyclic carbene (NHC) ligands readily activate aryl chlorides for efficient C-C bond formation. [REFS-1, REFS-2] The use of 2-(2-Chloro-5-nitrophenyl)pyridine represents a deliberate process choice, balancing lower raw material cost against manageable reaction conditions, avoiding the expense and potentially higher reactivity (leading to more side products) of a bromo-analog.
| Evidence Dimension | Reactivity and Cost Trade-off |
| Target Compound Data | Aryl chloride: lower cost, requires modern catalyst systems for activation. |
| Comparator Or Baseline | Aryl bromide analog: higher cost, more reactive with standard palladium catalysts. |
| Quantified Difference | Aryl chlorides are often significantly less expensive than aryl bromides, offering a direct reduction in the cost-of-goods for a synthesis campaign. |
| Conditions | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi). |
Selecting this chloro-compound is a strategic procurement decision to lower manufacturing costs without sacrificing synthetic viability in a modern process environment.
This compound is the specified, non-interchangeable precursor for the multi-step, regulated synthesis of the anti-cancer API Vismodegib, beginning with the high-yield reduction of its nitro group. [1]
Ideal for manufacturing campaigns focused on producing the key intermediate 2-(2-chloro-5-aminophenyl)pyridine, leveraging a documented process that delivers the product in over 93% yield and high purity. [2]
Serves as a strategic starting point in medicinal chemistry programs for the development of novel kinase inhibitors or other bioactive agents that require a specific 3-(pyridin-2-yl)aniline core structure with a halogen handle for further diversification. [1]